molecular formula C₃₄H₆₂N₈O₁₂S B1139895 生物素酰胺己酸链霉素酰胺 CAS No. 419573-19-6

生物素酰胺己酸链霉素酰胺

货号 B1139895
CAS 编号: 419573-19-6
分子量: 806.97
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotinamidocaproate Tobramycin Amide (BTA) is a synthetic analogue of the naturally occurring antibiotic tobramycin, which is derived from the bacterium Streptomyces tenebrarius. BTA is a highly potent, broad-spectrum antibiotic with a wide range of applications in both clinical and laboratory settings.

科学研究应用

  1. 治疗囊性纤维化中的铜绿假单胞菌感染:妥布霉素对囊性纤维化患者中的铜绿假单胞菌感染有效,尽管其生物活性受痰液成分的影响。研究已经调查了妥布霉素与痰液成分(如粘蛋白和 DNA)的相互作用,探索了在这些条件下提高其功效的方法 (Hunt 等,1995)

  2. 减弱毒力因子和生物膜:研究表明,妥布霉素可以减弱 N-酰基高丝氨酸内酯、弹性蛋白酶和蛋白酶等毒力因子的产生,这些因子对铜绿假单胞菌的致病性至关重要。这在生物膜的背景下尤为重要,其中妥布霉素的活性可以通过脂质体制剂增强 (Alipour 等,2010)

  3. 治疗眼部感染:妥布霉素在治疗结膜炎和角膜炎等眼部感染方面显示出前景。研究评估了其渗透到眼睛房水中的情况及其在不同制剂中的疗效,用于眼部给药 (Furgiuele 等,1978)

  4. 用于增强递送的创新制剂:研究的重点是为妥布霉素创建新的递送系统,例如固体脂质纳米颗粒和脂质体,以增强其功效,特别是在治疗眼部感染和提高生物膜抗菌活性方面 (Cavalli 等,2002;Selvam 等,2022)

  5. 减少关键的毒力决定因素:妥布霉素治疗会减少铜绿假单胞菌中的几个毒力因子,这对管理囊性纤维化患者的肺部感染很重要。这包括减少细菌外膜囊泡中毒力因子的丰度 (Koeppen 等,2019)

  6. 纳米颗粒包封用于抗菌递送:已经探索了将妥布霉素包封在基于聚(乳酸-共-乙醇酸)(PLGA)的纳米颗粒中,用于对铜绿假单胞菌的有效抗菌治疗,增强其持续释放和吸收 (Hill 等,2019)

  7. 与其他化合物的协同作用:研究已经调查了妥布霉素与其他化合物(如茶树油)对金黄色葡萄球菌和大肠杆菌等细菌的协同作用,增强了其抗菌效果 (D’Arrigo 等,2010)

作用机制

Target of Action

Biotinamidocaproate Tobramycin Amide is a derivative of Tobramycin, an aminoglycoside antibiotic . The primary targets of Tobramycin are the bacterial 30S and 50S ribosome . These ribosomes play a crucial role in protein synthesis in bacteria .

Mode of Action

Tobramycin works by binding to a site on the bacterial 30S and 50S ribosome, preventing the formation of the 70S complex . As a result, mRNA cannot be translated into protein, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Tobramycin involve the inhibition of protein synthesis in bacteria . By binding to the bacterial ribosome, Tobramycin promotes mistranslation and causes misreading of the codon by the transfer RNA, thus causing incorrect delivery of aminoacyl units . This leads to the production of faulty proteins, which disrupts cellular processes and ultimately leads to bacterial cell death .

Pharmacokinetics

The pharmacokinetic properties of Tobramycin closely resemble those of other aminoglycosides . The elimination half-life of Tobramycin is approximately 2-3 hours

Result of Action

The result of Tobramycin’s action is the death of bacterial cells . By inhibiting protein synthesis, Tobramycin disrupts essential cellular processes, leading to the death of the bacteria . It is particularly effective against species of Pseudomonas

Action Environment

The action of Tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts can influence the activity of many antibiotics, including Tobramycin . The storage conditions can also affect the stability of the compound. Biotinamidocaproate Tobramycin Amide is a solid that is soluble in DMSO and water, and it should be stored at -20°C . It is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .

未来方向

A review paper on aminoglycosides, which includes tobramycin, discusses the main types of resistance to antibiotics of this class and the main directions of chemical modification aimed at overcoming the resistance or changing the spectrum of biological activity . This suggests that future research could focus on finding selective inhibitors of aminoglycoside-modifying enzymes to increase the activity of antibiotics against resistant strains .

生化分析

Biochemical Properties

It is known that the compound is used in proteomics research, suggesting that it may interact with proteins and other biomolecules .

Cellular Effects

A study has shown that tobramycin, a component of the compound, can inhibit mRNA translation when it forms a stable RNA/protein complex . This suggests that Biotinamidocaproate Tobramycin Amide may have similar effects on cellular processes.

Molecular Mechanism

Tobramycin, a component of the compound, has been shown to interact with human serum albumin, resulting in higher-affinity complexes . This suggests that Biotinamidocaproate Tobramycin Amide may exert its effects at the molecular level through similar binding interactions.

Temporal Effects in Laboratory Settings

The temporal effects of Biotinamidocaproate Tobramycin Amide in laboratory settings are not well-documented. Tobramycin, a component of the compound, has been shown to have concentration-dependent and time-independent effects on 24-hour P. aeruginosa biofilms, with increasing killing indicated for 72-hour P. aeruginosa biofilms .

Dosage Effects in Animal Models

Aminoglycosides, a class of antibiotics that includes tobramycin, have been shown to have a significant effect on bacterial infections in animals, with the effect generally lasting 2–8 hours after exposure .

Metabolic Pathways

A study has shown that tobramycin, a component of the compound, can be incorporated into a monooxygenase-based bioconversion route, suggesting that Biotinamidocaproate Tobramycin Amide may be involved in similar metabolic pathways .

Transport and Distribution

Tobramycin, a component of the compound, is known to be soluble in DMSO and water, suggesting that it may be transported and distributed within cells and tissues via these solvents .

Subcellular Localization

A study has shown that tobramycin, a component of the compound, can form a stable RNA/protein complex, suggesting that Biotinamidocaproate Tobramycin Amide may be localized in the same subcellular compartments as these complexes .

属性

IUPAC Name

N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50)/t15-,16-,17?,18?,19+,20?,21?,22+,25+,26?,27-,28?,29?,30-,31?,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSAHHMPWJHCMY-PLAILRKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62N8O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。